molecular formula C10H17N3O2 B2814666 {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol CAS No. 1197809-26-9

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B2814666
CAS No.: 1197809-26-9
M. Wt: 211.265
InChI Key: PNQZHWFCGULKMU-UHFFFAOYSA-N
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Description

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol is a chemical compound that features a piperidine ring substituted with a methanol group and a 3-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol typically involves the following steps:

    Formation of the 3-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the oxadiazole ring to the piperidine: This step involves the reaction of the oxadiazole derivative with a piperidine precursor, often facilitated by a base or a catalyst.

    Introduction of the methanol group: The final step involves the reduction of a suitable intermediate to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield different derivatives.

    Substitution: The piperidine ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of piperidine and oxadiazole derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the oxadiazole moiety can participate in hydrogen bonding or other interactions. These combined effects can modulate biological pathways, leading to the compound’s observed activity.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol
  • {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}ethanol
  • {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the oxadiazole and piperidine rings, along with the methanol group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-4-2-9(7-14)3-5-13/h9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQZHWFCGULKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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